(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The this compound compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an α-hydroxy ketone with an amine in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce tetrahydrooxazoles.
Scientific Research Applications
(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Ethyl-2-phenyl-4,5-dihydrooxazole: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
4-Methyl-2-phenyl-4,5-dihydrooxazole: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2-Phenyl-4,5-dihydrooxazole: Lacks the ethyl group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying stereochemical effects in various contexts.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(4S)-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H13NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
KWCYSQDVFQGKSA-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.